molecular formula C14H12IN3O3 B12463760 3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide

3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide

Cat. No.: B12463760
M. Wt: 397.17 g/mol
InChI Key: WPGVXYKBLDNSMT-UHFFFAOYSA-N
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Description

3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide is a complex organic compound characterized by the presence of iodine, methoxyphenyl, and nitrobenzenecarboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as transition metals, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or to convert it into an amine group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-N-(4-methoxyphenyl)-4-methylbenzamide
  • 3-iodo-N-(3-isopropoxypropyl)-4-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, 3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C14H12IN3O3

Molecular Weight

397.17 g/mol

IUPAC Name

3-iodo-N'-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide

InChI

InChI=1S/C14H12IN3O3/c1-21-13-4-2-11(3-5-13)17-14(16)9-6-10(15)8-12(7-9)18(19)20/h2-8H,1H3,(H2,16,17)

InChI Key

WPGVXYKBLDNSMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C2=CC(=CC(=C2)I)[N+](=O)[O-])N

Origin of Product

United States

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